3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
19226-10-9 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3,5-diphenyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C14H10N2O2/c17-14-16(12-9-5-2-6-10-12)15-13(18-14)11-7-3-1-4-8-11/h1-10H |
InChI Key |
NCYKWHUYTOFYSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)O2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)O2)C3=CC=CC=C3 |
Synonyms |
3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,5 Diphenyl 1,3,4 Oxadiazol 2 3h One and Analogues
Classical Cyclization Protocols for 1,3,4-Oxadiazol-2(3H)-ones
Traditional methods for the synthesis of the 1,3,4-oxadiazol-2(3H)-one core often involve the cyclization of acylhydrazine derivatives with carbonic acid derivatives or through cyclodehydration reactions.
Reactions of Acylhydrazines with Carbonic Acid Derivatives (e.g., Carbonyldiimidazole, Phosgene (B1210022) Analogues)
The reaction of acylhydrazines with carbonic acid derivatives provides a direct route to the 1,3,4-oxadiazol-2(3H)-one ring system. Reagents such as carbonyldiimidazole (CDI) and phosgene analogues serve as the source of the carbonyl group that forms part of the heterocyclic ring.
One common approach involves the reaction of an aroyl hydrazine (B178648) with carbon disulfide in a basic alcoholic solution. The resulting intermediate is then acidified to yield the corresponding 5-aryl-1,3,4-oxadiazole-2(3H)-thione. For instance, a general procedure involves mixing an aroyl hydrazine and carbon disulfide in absolute ethanol (B145695) at 0 °C, followed by the addition of potassium hydroxide (B78521) and refluxing for 8 hours. Subsequent acidification and extraction yield the desired product. tubitak.gov.tr This thione can then be converted to the corresponding oxadiazolone.
| Starting Acylhydrazine | Carbonic Acid Derivative | Base | Solvent | Reaction Conditions | Product | Yield |
| Aroyl hydrazine | Carbon Disulfide | KOH | Absolute Ethanol | Reflux, 8h | 5-Aryl-1,3,4-oxadiazole-2(3H)-thione | Moderate to Good |
This table presents a generalized summary of the reaction conditions for the synthesis of 5-aryl-1,3,4-oxadiazole-2(3H)-thiones, which are precursors to the corresponding oxadiazolones.
Cyclodehydration Reactions (e.g., using Phosphorous Oxychloride, Thionyl Chloride, Polyphosphoric Acid)
Cyclodehydration of 1,2-diacylhydrazines is a widely employed and popular method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov This approach utilizes a variety of dehydrating agents to facilitate the ring closure.
Phosphorus Oxychloride (POCl₃): This is one of the most common reagents for the cyclodehydration of N,N'-diacylhydrazines. biointerfaceresearch.com The reaction typically involves refluxing the diacylhydrazine with phosphorus oxychloride. For example, various 3-(5-substituted- tubitak.gov.trrsc.orgrsc.org oxadiazol-2-yl)-1H-indazoles have been synthesized by reacting 1H-indazole-3-carboxylic acid hydrazide with different substituted benzoic acids in the presence of phosphorus oxychloride, resulting in good yields.
Thionyl Chloride (SOCl₂): Similar to phosphorus oxychloride, thionyl chloride is an effective dehydrating agent for the synthesis of 1,3,4-oxadiazoles from diacylhydrazines. nih.gov
Other dehydrating agents that have been successfully used include polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), sulfuric acid (H₂SO₄), and triflic anhydride. nih.gov
| Diacylhydrazine Precursor | Dehydrating Agent | Solvent | Reaction Conditions | Product | Yield (%) |
| 1H-indazole-3-carbohydrazide & substituted benzoic acid | POCl₃ | Not specified | Not specified | 3-(5-substituted- tubitak.gov.trrsc.orgrsc.orgoxadiazol-2-yl)-1H-indazole | Good |
| N,N'-diacylhydrazines | Polymer-supported Burgess reagent | THF | Microwave, 2 min | 2,5-disubstituted 1,3,4-oxadiazoles | 96 |
This table provides examples of cyclodehydration reactions for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives.
Modern and Green Chemistry Approaches in Oxadiazolone Synthesis
In recent years, there has been a shift towards the development of more environmentally friendly and efficient synthetic methods. These include microwave-assisted synthesis, one-pot multicomponent reactions, and catalyst-mediated strategies.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purer products in shorter reaction times. nih.govwjarr.com This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives.
For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by the cyclization of the key intermediate (Z)-2-(5-oxo-4-(2-phenyl hydrazono )-3-(trichloromethyl)-4,5-dihydro-1H-pyrazole-1-yl)acetohydrazide with various aryl substituted acids in the presence of phosphorus oxychloride under microwave irradiation. This method resulted in quantitative yields with significantly reduced reaction times (5-12 minutes) compared to conventional heating. researchgate.net Another example involves the reaction of aromatic acids, hydrazine hydrochloride, and orthophosphoric acid in the presence of phosphorus pentoxide under microwave irradiation. wjarr.com
| Reactants | Reagent/Catalyst | Solvent | Microwave Conditions | Product | Yield (%) |
| (Z)-2-(5-oxo-4-(2-phenyl hydrazono )-3-(trichloromethyl)-4,5-dihydro-1H-pyrazole-1-yl)acetohydrazide and aryl substituted acids | POCl₃ | Not specified | 5-12 min | (Z)-1-((5-phenyl-2,3-dihydro-1,3,4-oxadiazole-2- yl)methyl)-4-(2-substituted aryl hydrazono)-3- (trichloromethyl)-1H-pyrazole- 5(4H)one derivatives | Quantitative |
| Aromatic acid, hydrazine hydrochloride, orthophosphoric acid | P₂O₅ | Not specified | Reflux | 2,5-disubstituted 1,3,4-oxadiazole analogues | Not specified |
| Acyl hydrazides and N-protected α-amino acid | POCl₃ | Not specified | 100 ± 5 ºC, 200-250 W | 2,5-disubstituted 1,3,4-oxadiazoles | Moderate to Good |
This table showcases examples of microwave-assisted synthesis of 1,3,4-oxadiazole derivatives.
One-Pot Multicomponent Reactions Incorporating CO₂ as a C1 Synthon
The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 synthon is a key goal in green chemistry. A convenient and efficient one-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones from CO₂, hydrazines, and aryl or aliphatic aldehydes has been developed. rsc.org
This reaction is promoted by hypoiodite (B1233010) (IO⁻), generated in situ from potassium iodide (KI) and an oxidant like tert-butyl hydroperoxide (TBHP). The process proceeds smoothly to afford the desired products in moderate to high yields. Mechanistic studies suggest that a nitrile imine is a key intermediate in this transformation. rsc.org This methodology has been successfully applied to the synthesis of the commercial herbicide Oxadiazon. rsc.org
| Hydrazine | Aldehyde | C1 Synthon | Promoter System | Product | Yield (%) |
| Phenylhydrazine (B124118) | Benzaldehyde | CO₂ | KI / TBHP | 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one | Moderate to High |
| Various hydrazines | Various aldehydes | CO₂ | KI / TBHP | Substituted 1,3,4-oxadiazol-2(3H)-ones | Moderate to High |
This table illustrates the one-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones using carbon dioxide.
Catalyst-Mediated Cyclization Strategies
Catalyst-mediated reactions offer advantages such as improved selectivity, milder reaction conditions, and higher efficiency. Various catalytic systems have been explored for the synthesis of 1,3,4-oxadiazoles.
An efficient, catalyst-free, photo-mediated oxidative cyclization of bis-p-pyridinium benzoyl hydrazone to 2-pyridinium-5-phenyl-1,3,4-oxadiazoles has been reported. rsc.orgnih.gov This photoreaction is noteworthy as it does not require any additives like bases, strong oxidants, or photocatalysts, which are often necessary in other methods. rsc.orgnih.gov The reaction proceeds effectively even in the solid state within microporous organic polymers. rsc.orgnih.gov
Other catalytic approaches include the use of cationic Fe(III)/TEMPO for the oxidative cyclization of aroyl hydrazones in the presence of oxygen, yielding 2,5-disubstituted 1,3,4-oxadiazole derivatives in high yields. organic-chemistry.org This method demonstrates broad substrate scope and good functional-group tolerance. organic-chemistry.org
| Starting Material | Catalyst/Mediator | Reaction Conditions | Product | Yield (%) |
| bis-p-pyridinium benzoyl hydrazone | None (photo-mediated) | UV irradiation (342 nm), 4h, DMSO | 2-pyridinium-5-phenyl-1,3,4-oxadiazoles | 83-92 |
| Aroyl hydrazones | Cationic Fe(III)/TEMPO | Oxygen atmosphere | 2,5-disubstituted 1,3,4-oxadiazole derivatives | High |
This table provides examples of catalyst-mediated and photo-mediated synthesis of 1,3,4-oxadiazole derivatives.
Strategic Incorporation of Diphenyl Moieties via Precursor Design
The successful synthesis of this compound hinges on the effective construction of a precursor molecule that already contains the two phenyl groups destined for the 3- and 5-positions of the final heterocyclic ring. This is primarily achieved through the synthesis of appropriately substituted hydrazide intermediates.
Synthesis of Diphenyl-Substituted Hydrazide Intermediates
A key intermediate in the synthesis of the target molecule is a hydrazide derivative bearing a phenyl group on each nitrogen atom, such as 1-benzoyl-2-phenylhydrazine. The synthesis of such intermediates can be accomplished through the acylation of a substituted hydrazine.
A common method for the synthesis of N,N'-disubstituted hydrazines involves the reaction of a hydrazine with an acylating agent. For instance, the reaction of phenylhydrazine with benzoyl chloride can yield 1-benzoyl-2-phenylhydrazine. In a typical procedure, phenylhydrazine is dissolved in a suitable solvent, such as pyridine (B92270), and cooled. Benzoyl chloride is then added dropwise to the cooled solution. The reaction mixture is stirred for a period to ensure complete reaction, followed by workup, which often involves pouring the mixture into water to precipitate the product. The crude product can then be purified by recrystallization from an appropriate solvent like toluene (B28343).
A specific example is the synthesis of 2-fluorobenzoic acid, 2-phenylhydrazide, a related diphenyl-substituted hydrazide. In this synthesis, a solution of phenylhydrazine in dry pyridine is cooled to approximately 5°C. To this, o-fluorobenzoyl chloride is added dropwise. After the addition is complete, the reaction is allowed to come to room temperature and stirred for an additional two hours. The reaction mixture is then poured into water, leading to the precipitation of the product, which is subsequently recrystallized from toluene to yield the purified 2-fluorobenzoic acid, 2-phenylhydrazide. chemicalbook.com
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield (%) |
| Phenylhydrazine | o-Fluorobenzoyl chloride | Pyridine | 5°C to RT | 2 hours | 2-Fluorobenzoic acid, 2-phenylhydrazide | 77.5 |
Tandem Oxidative Cyclization Pathways
Once the diphenyl-substituted hydrazide intermediate is obtained, the next critical step is the cyclization to form the 1,3,4-oxadiazol-2(3H)-one ring. Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to such heterocyclic systems. Oxidative cyclization is a prominent strategy, often involving an in-situ generated reactive intermediate that undergoes cyclization.
While a direct tandem oxidative cyclization pathway for this compound from a simple precursor is a subject of ongoing research, related methodologies provide insight into potential routes. For example, the synthesis of 2,5-diphenyl-1,3,4-oxadiazoles can be achieved through a two-step tandem protocol. researchgate.net This involves the initial condensation of a benzohydrazide (B10538) with an aldehyde to form an N-benzoylhydrazone. This intermediate, without isolation, is then subjected to oxidative cyclization. researchgate.net
A plausible approach for the synthesis of this compound involves the reaction of a 1,2-disubstituted hydrazine, such as 1-benzoyl-2-phenylhydrazine, with a phosgene equivalent like triphosgene (B27547). This reaction introduces the carbonyl group required for the oxadiazolone ring. The cyclization of hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol with triphosgene to form naphthoxazine derivatives demonstrates the utility of triphosgene in cyclization reactions involving hydrazone-type structures. mdpi.com
A proposed tandem pathway could involve the in-situ formation of a reactive intermediate from the diphenyl-substituted hydrazide, which then undergoes an intramolecular cyclization. For instance, the reaction of 1-benzoyl-2-phenylhydrazine with a carbonyl source could proceed through an intermediate that, upon oxidation, cyclizes to the desired this compound. The development of such a one-pot synthesis would represent a significant advancement in the efficient production of this class of compounds. researchgate.netrsc.org
| Precursor | Reagent | Key Transformation | Product |
| Benzohydrazide and Aldehyde | Oxidizing Agent | Tandem condensation and oxidative cyclization | 2,5-Disubstituted-1,3,4-oxadiazole |
| 1-Benzoyl-2-phenylhydrazine | Phosgene equivalent (e.g., Triphosgene) | Cyclization with carbonyl insertion | This compound |
Advanced Spectroscopic and Structural Elucidation Studies of 3,5 Diphenyl 1,3,4 Oxadiazol 2 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-one derivatives, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide definitive structural evidence.
The ¹H NMR spectrum of a 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one derivative is dominated by signals in the aromatic region. The chemical shifts of the phenyl protons are influenced by their position relative to the electron-withdrawing oxadiazolone core.
Phenyl Group at C5: The protons on the phenyl ring attached to the C5 position of the oxadiazole ring are typically deshielded. This is due to the inductive effect and anisotropy of the adjacent C=N bond. The ortho-protons of this ring are expected to resonate at the most downfield positions, often appearing as a multiplet in the range of δ 8.15-8.28 ppm. nih.gov The meta- and para-protons usually appear as a complex multiplet at a more upfield region, around δ 7.54-7.59 ppm. nih.gov
Phenyl Group at N3: The protons on the phenyl ring attached to the N3 position are generally found in the typical aromatic region, with chemical shifts ranging from δ 7.40-7.80 ppm. Their precise location can vary based on the substitution pattern on the ring itself. In analogous structures, these aromatic protons typically appear as multiplets between 7.00 and 8.00 ppm. nih.gov
Table 1: Typical ¹H NMR Chemical Shifts for Phenyl Protons in Phenyl-Substituted 1,3,4-Oxadiazole (B1194373) Systems
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C5-Phenyl (ortho-H) | 8.15 - 8.28 | Multiplet (m) |
| C5-Phenyl (meta, para-H) | 7.54 - 7.59 | Multiplet (m) |
The ¹³C NMR spectrum provides direct insight into the carbon skeleton. The key diagnostic signals for the this compound core are the two carbons of the heterocyclic ring (C2 and C5) and the aromatic carbons.
Oxadiazole Ring Carbons: The two carbons within the oxadiazole ring have highly characteristic chemical shifts.
C2 (C=O): The C2 carbon is a carbonyl carbon within a cyclic urea-like (carbamate) environment. Its chemical shift is expected in the range of δ 150-160 ppm. For example, the carbonyl carbon in analogous 1,2,4-oxadiazole-5-one systems shows similar resonance. researchgate.net
C5 (C=N): The C5 carbon, part of an imine-like bond and attached to a phenyl group, typically resonates significantly downfield. In various 2,5-disubstituted 1,3,4-oxadiazole derivatives, this carbon signal appears in the δ 160-165 ppm range. nih.govresearchgate.net
Aromatic Carbons: The carbons of the two phenyl rings appear in the δ 120-140 ppm region, with the exception of the ipso-carbons (the carbons directly attached to the oxadiazole ring), which may fall slightly outside this range. nih.gov
Table 2: Expected ¹³C NMR Chemical Shifts for the this compound Core
| Carbon Position | Hybridization | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | sp² (Carbonyl, C=O) | 150 - 160 |
| C5 | sp² (Imine, C=N) | 160 - 165 |
| Aromatic C | sp² | 120 - 140 |
While ¹H and ¹³C NMR provide chemical shift information, 2D NMR techniques are indispensable for confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. It would be used to trace the connectivity within the phenyl rings, showing which ortho, meta, and para protons are coupled to each other.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each aromatic proton signal to its corresponding carbon signal.
A correlation from the ortho-protons of the C5-phenyl ring to the C5 carbon of the oxadiazole ring.
A correlation from the ortho-protons of the N3-phenyl ring to the C2 (carbonyl) carbon. These long-range correlations provide definitive proof of the substitution pattern on the central heterocyclic ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound shows several characteristic absorption bands.
Carbonyl (C=O) Stretching: The most diagnostic absorption for this structure is the strong C=O stretching vibration, which is expected to appear in the range of 1750-1790 cm⁻¹. This peak clearly distinguishes the oxadiazol-2-one from its thione analogue, where the C=S stretch appears at a much lower frequency (~1330 cm⁻¹). nih.gov
Imine (C=N) Stretching: The stretching vibration of the endocyclic C=N bond is expected to produce a strong band around 1610-1640 cm⁻¹. nih.gov
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the C=C bond vibrations within the two phenyl rings.
C-O-C Stretching: The stretching vibrations of the C-O-C moiety within the oxadiazole ring typically result in strong bands in the fingerprint region, often around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). nih.gov
Aromatic C-H Stretching: A group of weaker bands above 3000 cm⁻¹ corresponds to the C-H stretching of the sp² hybridized carbons of the phenyl rings. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretch | 1750 - 1790 | Strong |
| C=N | Stretch | 1610 - 1640 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| C-O-C | Asymmetric Stretch | ~1250 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The this compound system contains extensive conjugation between the phenyl rings and the heterocyclic core. This extended π-system gives rise to characteristic absorptions.
Research on related phenyl-substituted 1,3,4-oxadiazole derivatives shows intense absorption maxima (λ_max) in the ultraviolet region, typically around 300 nm. mdpi.com This absorption band is attributed to π → π* electronic transitions within the conjugated aromatic system. The exact position and intensity of the absorption maximum can be influenced by the solvent polarity and the presence of substituents on the phenyl rings, which may extend or alter the conjugation.
Table 4: Electronic Spectroscopy Data for Phenyl-Substituted 1,3,4-Oxadiazoles
| Transition Type | Typical λ_max (nm) | Molar Absorptivity (ε) |
|---|
Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₀N₂O₂), the calculated monoisotopic molecular weight is 238.0742 g/mol .
Molecular Ion Peak: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺˙) or a protonated molecular ion ([M+H]⁺) at m/z 238 or 239, respectively, confirming its molecular formula.
Fragmentation Pathways: The fragmentation of the 1,3,4-oxadiazole ring is a key diagnostic feature. nih.gov Under mass spectrometric conditions, the heterocyclic ring can undergo cleavage. Plausible fragmentation pathways for this compound include:
Formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105.
Formation of the phenyl isocyanate cation ([C₆H₅NCO]⁺) at m/z 119.
Formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. The analysis of these fragment ions helps to confirm the presence and connectivity of the different structural units within the molecule.
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [C₁₄H₁₀N₂O₂]⁺˙ | Molecular Ion (M⁺˙) | 238 |
| [C₇H₅N₂O₂]⁺ | [M - C₆H₅]⁺ | 161 |
| [C₇H₅NO]⁺ | Phenyl isocyanate cation | 119 |
| [C₇H₅O]⁺ | Benzoyl cation | 105 |
Theoretical and Computational Investigations of 3,5 Diphenyl 1,3,4 Oxadiazol 2 3h One Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. mdpi.com DFT methods, such as those employing the B3LYP functional, provide a balance between computational cost and accuracy, making them suitable for studying heterocyclic systems like 1,3,4-oxadiazoles. mdpi.combohrium.com
The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com
For 1,3,4-oxadiazole (B1194373) derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic framework. In 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one, the HOMO is expected to be localized on the electron-rich phenyl rings and the oxadiazole core, while the LUMO may be distributed over the entire π-conjugated system. This distribution influences the molecule's charge transfer properties. bohrium.com
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For similar 1,3,4-oxadiazole structures, the MEP analysis often reveals that the nitrogen atoms of the oxadiazole ring are the most electronegative regions, making them likely sites for electrophilic attack. ajchem-a.com
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and site selectivity of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).
Table 1: Calculated Electronic Properties of a Phenyl-Substituted 1,3,4-Oxadiazole Analogue Data based on DFT/B3LYP calculations for 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com
| Parameter | Value |
| HOMO Energy | -6.5743 eV |
| LUMO Energy | -2.0928 eV |
| Energy Gap (ΔE) | 4.4815 eV |
| Dipole Moment | 3.3514 Debye |
Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. DFT methods can accurately compute vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts.
FT-IR Spectroscopy: The calculated vibrational spectrum for this compound would show characteristic bands for the functional groups present. Key predicted vibrations include:
Aromatic C-H stretching frequencies typically above 3000 cm⁻¹. tubitak.gov.tr
A strong C=O stretching vibration for the ketone group in the oxadiazolone ring, expected around 1700-1750 cm⁻¹.
The C=N stretching vibration of the oxadiazole ring, generally observed in the 1600-1620 cm⁻¹ region. tubitak.gov.tr
C-O-C stretching vibrations within the heterocyclic ring.
NMR Spectroscopy:
¹H NMR: Theoretical calculations can predict the chemical shifts of protons. For this compound, signals would be expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the two phenyl rings.
¹³C NMR: The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (C=O) of the oxadiazolone ring (expected around δ 160-165 ppm) and the C2 and C5 carbons of the oxadiazole ring. nih.gov Signals for the carbons of the phenyl rings would also be predicted in their characteristic regions.
The stability of the oxadiazolone ring can be assessed computationally by calculating its formation enthalpy and by analyzing its bond lengths. Aromatic systems exhibit bond length equalization. DFT calculations can provide optimized geometries, allowing for the analysis of C-C, C-N, and C-O bond lengths within the ring.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are essential computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.govresearchgate.net These simulations provide insights into the binding mode, affinity, and selectivity of the ligand, guiding the development of new therapeutic agents. bibliotekanauki.plresearchgate.net
Molecular docking predicts the preferred orientation of a ligand within the active site of a receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score. researchgate.net For 1,3,4-oxadiazol-2-one derivatives, specific interactions are consistently observed. A critical interaction involves the carbonyl oxygen of the oxadiazolone ring, which frequently acts as a hydrogen bond acceptor with amino acid residues like Serine in the enzyme's active site. nih.gov
The two phenyl rings of this compound can engage in several types of non-covalent interactions that stabilize the ligand-receptor complex:
π-π Stacking: Interactions between the aromatic phenyl rings and aromatic amino acid residues such as Tyrosine, Phenylalanine, or Tryptophan.
Hydrophobic Interactions: The phenyl groups can fit into hydrophobic pockets within the binding site.
π-Alkyl and π-σ Interactions: These can occur between the phenyl rings and alkyl side chains of amino acids like Valine or Leucine. nih.gov
The binding energy is a calculated value that reflects the stability of the ligand-protein complex. Lower binding energies typically indicate a more favorable and stable interaction.
Table 2: Common Ligand-Target Interactions and Binding Energies for 1,3,4-Oxadiazole Derivatives
| Biological Target | Key Interacting Residues | Type of Interaction | Reported Binding Energy Range (kJ/mol) |
| VEGFR2 | Cys919, Asp1046 | Hydrogen Bonding, Hydrophobic | -45 to -49 |
| EGFR | Leu718, Val726 | Hydrogen Bonding, Hydrophobic | -31 to -35 |
| FAAH | Ser241, Ser217 | Hydrogen Bonding (with C=O) | Not specified |
| COX-2 | Arg120, Tyr355 | Hydrogen Bonding, π-π Stacking | Not specified |
(Data compiled from studies on various 1,3,4-oxadiazole derivatives targeting these enzymes). mdpi.comnih.gov
Pharmacophore models for some receptors suggest that a non-planar conformation, where the two aromatic rings are out-of-plane with each other, can be beneficial for binding. semanticscholar.org Molecular docking algorithms explore various possible conformations of the ligand within the binding site to find the one with the most favorable interaction energy.
To gain a more dynamic understanding of conformational preferences, molecular dynamics (MD) simulations can be employed. mdpi.com An MD simulation tracks the movements of the ligand and protein atoms over time, providing a detailed picture of the stability of the binding pose, the persistence of key interactions (like hydrogen bonds), and the conformational changes the ligand undergoes within the biological environment. mdpi.com This allows for a more robust assessment of the ligand's binding mode and stability than static docking alone.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the 1,3,4-oxadiazole class of compounds, QSAR studies have been instrumental in identifying key molecular descriptors that influence their therapeutic potential, such as antimicrobial and anticancer activities. nih.gov
In a typical QSAR study on 1,3,4-oxadiazole derivatives, a dataset of molecules with known biological activities is used. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov
Multiple linear regression (MLR) is a common statistical method employed to generate the QSAR model. The goal is to create an equation that predicts the biological activity based on a selection of the most relevant descriptors. nih.gov A statistically significant QSAR model is characterized by a high squared correlation coefficient (R²), which indicates a good fit of the model to the data, and a high cross-validated squared correlation coefficient (Q²), which demonstrates the model's predictive power. bookpi.org
For instance, a 2D-QSAR study on a series of 3,5-disubstituted 1,2,4-oxadiazole (B8745197) derivatives (a related isomeric system) as anticancer agents revealed that descriptors related to hydrophilicity and average potential play a significant role in their biological activity. bookpi.org The generated model showed a high correlation (r² = 0.8229) and predictive ability (pred_r² = 0.7566), indicating its robustness. bookpi.org Such models can guide the design of new, more potent compounds by suggesting modifications to the molecular structure that would optimize the key descriptors.
A hypothetical QSAR model for a series of 1,3,4-oxadiazole derivatives might take the following form:
Biological Activity (log 1/C) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor n)
Where C is the concentration required for a specific biological effect, and β values are the coefficients for each descriptor.
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Steric | Molecular Volume | The volume occupied by the molecule. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES helps to identify the most stable conformations (energy minima) and the energy barriers to interconversion (transition states).
For a molecule like this compound, the key conformational flexibility arises from the rotation of the two phenyl rings relative to the central oxadiazolone ring. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for performing conformational analysis and mapping the PES. nahrainuniv.edu.iq
A typical computational approach involves a systematic scan of the torsional angles that define the orientation of the phenyl rings. For each combination of angles, the energy of the molecule is calculated, allowing for the construction of a PES plot. This plot reveals the low-energy conformations and the transition states connecting them.
In a theoretical study of 2,5-diphenyl-1,3,4-oxadiazole (B188118), a close isomer of the title compound, DFT calculations were used to determine the equilibrium optimized geometry. nahrainuniv.edu.iq Such calculations provide insights into bond lengths, bond angles, and torsional angles of the most stable conformation. For this compound, it is expected that the most stable conformation would involve a non-planar arrangement of the phenyl rings with respect to the oxadiazolone ring to minimize steric hindrance.
The results of a conformational analysis can be summarized in a data table, listing the key torsional angles and the corresponding relative energies of the different conformers.
| Conformer | Torsional Angle 1 (°) (C-C-N-C) | Torsional Angle 2 (°) (C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum | 45 | -45 | 0.00 |
| Local Minimum | 135 | -45 | 1.5 |
| Transition State | 0 | 0 | 5.0 |
| Transition State | 90 | -90 | 4.2 |
These computational investigations are crucial for understanding the structure-property relationships of this compound and its derivatives. QSAR models can accelerate the discovery of new compounds with desired biological activities, while conformational analysis provides fundamental insights into the molecule's shape and flexibility, which are critical for its interaction with biological targets.
Chemical Reactivity and Derivatization Strategies of 3,5 Diphenyl 1,3,4 Oxadiazol 2 3h One
Electrophilic and Nucleophilic Substitution Reactions on the Oxadiazolone Ring System
The 1,3,4-oxadiazole (B1194373) ring is inherently electron-deficient due to the presence of one oxygen and two nitrogen atoms. chemicalbook.comglobalresearchonline.netrroij.com This electronic nature makes electrophilic substitution reactions directly on the carbon atoms of the oxadiazolone core exceedingly difficult. globalresearchonline.netrroij.com The low electron density at the C2 and C5 positions deactivates the ring towards attack by electrophiles. chemicalbook.comglobalresearchonline.net Instead, electrophilic attack, if it occurs, is more likely to happen at the electron-rich nitrogen atoms, particularly if the ring is substituted with electron-releasing groups. rroij.com
Conversely, while the oxadiazole ring is generally resistant to nucleophilic attack, derivatives featuring suitable leaving groups can undergo nucleophilic substitution. For instance, halogen-substituted oxadiazoles (B1248032) can react with nucleophiles, resulting in the replacement of the halogen atom. globalresearchonline.net In the context of 3,5-diphenyl-1,3,4-oxadiazol-2(3H)-one, the focus of reactivity often shifts to the nitrogen atom at the 3-position (N3). This nitrogen is part of an amide-like functional group and possesses a weakly acidic proton. ucl.ac.uk Deprotonation of this N-H group with a base generates a nucleophilic anion that can readily react with various electrophiles, such as alkyl halides or acyl chlorides, leading to N-substituted derivatives. organic-chemistry.org
A common derivatization strategy involves the Mannich reaction, where the N-H proton of the oxadiazolone ring reacts with formaldehyde (B43269) and a secondary amine (like piperidine (B6355638) derivatives) to yield N-aminomethylated products. tubitak.gov.tr
Table 1: Examples of N-Substitution Reactions on the 1,3,4-Oxadiazol-2(3H)-one Ring
| Electrophile | Reagents/Conditions | Product Type |
| Alkyl Halides | Base (e.g., K₂CO₃) | 3-Alkyl-5-phenyl-1,3,4-oxadiazol-2(3H)-ones |
| Formaldehyde, Secondary Amine | Ethanol (B145695), reflux | 3-(Aminomethyl)-5-phenyl-1,3,4-oxadiazol-2(3H)-ones (Mannich bases) |
| Acetylated Chalcones | Acetonitrile, TEA | N-Alkylated oxadiazole-chalcone hybrids |
Modifications and Functionalization of the Phenyl Substituents
The two phenyl rings attached to the oxadiazolone core at positions C5 and N3 provide ample opportunity for derivatization through classical electrophilic aromatic substitution reactions. The reactivity of these rings is influenced by the electronic nature of the oxadiazolone moiety. Research suggests the 1,3,4-oxadiazol-2(3H)-one ring system acts as a moderate electron-donating group, thereby activating the attached phenyl rings towards electrophilic attack. wright.edu
Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on the phenyl groups. The directing effect of the oxadiazolone substituent will determine the position of the incoming electrophile. For the C5-phenyl ring, substitution typically occurs at the ortho and para positions. Similarly, the N3-phenyl ring can be functionalized, allowing for the introduction of a wide array of substituents.
For example, the nitration of 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one has been studied, demonstrating that the oxadiazolone ring system directs the incoming nitro group. wright.edu This strategy allows for the synthesis of derivatives with varied electronic properties, which can be crucial for tuning the biological activity or material characteristics of the final compound. ucl.ac.uk
Table 2: Representative Electrophilic Aromatic Substitution Reactions on Phenyl Rings
| Reaction | Reagents | Position of Substitution | Resulting Functional Group |
| Nitration | HNO₃, H₂SO₄ | ortho, para | Nitro (-NO₂) |
| Halogenation | Br₂, FeBr₃ | ortho, para | Bromo (-Br) |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | ortho, para | Acyl (-COR) |
Ring-Opening and Rearrangement Reactions of the 1,3,4-Oxadiazol-2(3H)-one Core
The 1,3,4-oxadiazole ring system, while aromatic, can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack. chemicalbook.comrroij.com The stability of the ring is generally enhanced by the presence of aryl substituents. rroij.com However, harsh acidic or basic conditions can lead to hydrolysis and cleavage of the heterocyclic core.
Rearrangement reactions are also a feature of oxadiazole chemistry, although they are more extensively documented for isomers like 1,2,4-oxadiazoles, which can undergo transformations such as the Boulton–Katritzky Rearrangement or ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) reactions. osi.lvresearchgate.net For the 1,3,4-oxadiazol-2(3H)-one core, thermal or photochemical stimuli can potentially induce rearrangements or fragmentation, though such reactions are less common compared to substitution or functionalization pathways. The most prevalent reaction involving ring cleavage is often a step in the synthesis of other heterocyclic systems.
Synthesis of Hybrid Molecules and Polyheterocyclic Systems Incorporating the Oxadiazolone Moiety
The this compound scaffold is an excellent platform for the construction of more complex molecular architectures, including hybrid molecules and polyheterocyclic systems. These strategies involve covalently linking the oxadiazolone unit to other pharmacologically active heterocycles to create multifunctional molecules.
One approach is to use a functionalized oxadiazolone as a key intermediate. For example, a 1,3,4-oxadiazole bearing a reactive group, such as a thiol, can readily undergo nucleophilic substitution reactions to connect with other molecular fragments. nih.gov Another strategy involves multi-step synthesis where the oxadiazole ring is constructed onto a pre-existing molecular framework. For instance, coumarin-based carbohydrazides can be cyclized to form hybrid coumarin-oxadiazole structures. researchgate.net
The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition, has been utilized to link 1,3,4-oxadiazole moieties with other heterocycles like 1,2,3-triazoles, creating complex hybrids. researchgate.net These hybrid molecules often exhibit synergistic or enhanced biological activities by combining the pharmacophoric features of their constituent rings. nih.govnih.govmdpi.com
Table 3: Examples of Hybrid Molecules Synthesized from 1,3,4-Oxadiazolone Derivatives
| Linked Heterocycle | Linkage Type | Synthetic Strategy | Example Application Area |
| Pyrimidine | Thioether | Ring closure followed by nucleophilic substitution | Anticandidal agents |
| Chalcone | Covalent bond via alkylation | Alkylation of oxadiazole with acetylated chalcone | Anticancer agents |
| 1,2,3-Triazole | Thioether bridge | Multi-component "click chemistry" | Antibacterial agents |
| 5-Fluorocytosine | Methylene bridge | Modified Hilbert–Johnson reaction | Anticancer, Antiviral agents |
| Coumarin (B35378) | Direct C-C bond | Cyclization of Schiff bases from coumarin carbohydrazide | Anticonvulsant agents |
Advanced Material Science and Technological Applications of 3,5 Diphenyl 1,3,4 Oxadiazol 2 3h One Derivatives
Optoelectronic Properties and Organic Chromophore Development
Derivatives of 3,5-diphenyl-1,3,4-oxadiazole are recognized for their significant potential as organic chromophores due to their distinct electronic and optical properties. The 1,3,4-oxadiazole (B1194373) moiety is electron-accepting in nature, which facilitates its use in creating molecules with tailored optoelectronic functionalities. researchgate.net Research into various 1,3,4-oxadiazole derivatives has revealed their strong fluorescence, high electron affinity, and excellent thermal stability, making them prime candidates for a variety of optoelectronic applications.
The photophysical properties of these compounds can be finely tuned by introducing different substituent groups onto the phenyl rings. For instance, the synthesis of non-symmetrical 1,3,4-oxadiazole derivatives, where one phenyl group is replaced by a thiophene (B33073) or pyridine (B92270) group, has been shown to influence the molecule's first hyperpolarizability, a key parameter in nonlinear optics. bohrium.com Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting and understanding the excitation energies and UV-Vis absorption spectra of these molecules. bohrium.com
A study on 2,2′-bis-(4-hexyloxyphenyl)-bi-1,3,4-oxadiazole (BOXD-6) demonstrated that these molecules can self-assemble into different types of aggregates (H- and J-aggregates), each with distinct photophysical properties. rsc.orgresearchgate.net This controllable aggregation behavior is crucial for the development of materials with specific optical characteristics for use in thin-film applications. The ability to manipulate the molecular stacking and conformation directly impacts the fluorescence and energy transfer properties of the resulting material. rsc.orgresearchgate.net
The table below summarizes the key optoelectronic properties of selected 1,3,4-oxadiazole derivatives, highlighting their potential as organic chromophores.
| Derivative | Key Optoelectronic Properties | Potential Applications |
| 2-(2-fluoro-4-methoxyphenyl)-5-substituted-1,3,4-oxadiazole | Exhibits nonlinear optical properties, with some derivatives acting as optical limiters. ias.ac.in | Optoelectronics, optical limiting devices. ias.ac.in |
| Non-symmetrical 1,3,4-oxadiazoles with thiophene/pyridine | Tunable first hyperpolarizability (β(0)) based on the terminal group, indicating potential for nonlinear optical materials. bohrium.com | Photonics, nonlinear optics. bohrium.com |
| 2,2′-bis-(4-hexyloxyphenyl)-bi-1,3,4-oxadiazole (BOXD-6) | Forms both H- and J-aggregates with distinct photophysical properties, allowing for controllable molecular self-assembly. rsc.orgresearchgate.net | Organic electronics, thin-film devices. rsc.orgresearchgate.net |
Applications in Photonic Materials and Organic Light-Emitting Diodes (OLEDs)
The development of 2,5-diaryl-1,3,4-oxadiazoles has been a significant focus of research for OLED applications. rsc.org These materials often exhibit strong fluorescence and thermal stability, which are critical for the longevity and brightness of OLED displays. researchgate.net By chemically modifying the structure of these molecules, for example, through metal-catalyzed cross-coupling reactions, researchers can create complex molecules with tailored properties for specific OLED applications. rsc.org
One approach to improve the performance of OLEDs is to design molecules that form stable amorphous glasses, which is beneficial for creating uniform thin films. A series of tetrahedral tetramers of 2,5-diphenyl substituted 1,3,4-oxadiazole compounds were synthesized with the goal of increasing the glass transition temperature and promoting an amorphous state. cambridge.org The performance of multilayer OLED devices incorporating these novel oxadiazole tetramers as the electron-transporting layer was evaluated and compared to standard materials. cambridge.org
The following table presents examples of 1,3,4-oxadiazole derivatives and their roles in OLEDs:
| Compound/Derivative Class | Role in OLEDs | Key Findings |
| 2,5-Diaryl-1,3,4-oxadiazoles | Electron-transporting materials (ETMs) and emitting materials. researchgate.netresearchgate.netrsc.org | High electron mobility and efficient fluorescence enhance device performance. researchgate.netresearchgate.net |
| Tetraphenylmethane-Based 1,3,4-Oxadiazole Tetramers | Electron-transporting layer (ETL). cambridge.org | Designed to have high glass transition temperatures and form amorphous films, improving device stability and uniformity. cambridge.org |
| 1,3,4-Oxadiazole-based small-molecules and polymers | Luminescent materials. rsc.org | Synthesis via cross-coupling reactions allows for the creation of complex molecules with tailored properties for OLED applications. rsc.org |
Research into Scintillators and Optical Brighteners
The inherent fluorescence of 1,3,4-oxadiazole derivatives has led to their investigation as scintillators and optical brighteners. researchgate.net Scintillators are materials that emit light when excited by ionizing radiation, and optical brighteners are additives that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region, making materials appear whiter and brighter.
A series of symmetrical optical brighteners based on stilbene-oxadiazole derivatives have been synthesized and characterized. researchgate.net These compounds were found to exhibit bluish and greenish fluorescence emission with fluorescence quantum yields ranging from 0.2 to 0.8. researchgate.net When applied to polyester (B1180765) and polyamide-6 fabrics, they demonstrated potential as effective optical brightening agents. researchgate.net The study highlighted how the substituents on the stilbene-oxadiazole backbone influence the emission spectra of the compounds. researchgate.net
The application of 1,3,4-oxadiazole derivatives as scintillators is attributed to their ability to efficiently convert high-energy radiation into visible light. This property is crucial in various detection and imaging technologies, including medical diagnostics and high-energy physics experiments. The fast decay time of their fluorescence is also a desirable characteristic for scintillators used in applications requiring high count rates.
Development of Probes for Amyloid Plaque Detection
Derivatives of diphenyl-oxadiazole have emerged as promising candidates for the development of molecular probes for the in vivo imaging of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. nih.govnii.ac.jp The ability to detect these plaques in the brain is crucial for the early diagnosis of the disease and for monitoring the effectiveness of potential therapies. nii.ac.jp
In one study, a series of radioiodinated 2,5-diphenyl-1,3,4-oxadiazole (B188118) (1,3,4-DPOD) derivatives were synthesized and evaluated for their ability to bind to Aβ aggregates. nii.ac.jp These compounds demonstrated affinity for Aβ42 aggregates with Ki values in the nanomolar range. nii.ac.jp Importantly, these 1,3,4-DPOD derivatives showed good brain penetration and a faster washout from the brain in normal mice compared to their 3,5-diphenyl-1,2,4-oxadiazole (B189376) (1,2,4-DPOD) counterparts, which is a desirable characteristic for imaging agents to reduce background signal. nii.ac.jp
Another study focused on 3,5-diphenyl-1,2,4-oxadiazole (DPOD) derivatives, which also exhibited excellent affinity for Aβ aggregates with Ki values ranging from 4 to 47 nM. nih.gov While these compounds showed sufficient brain uptake for imaging, their clearance was relatively slow. nih.gov These findings suggest that the diphenyl-oxadiazole scaffold is a valuable pharmacophore for developing novel β-amyloid imaging agents, although further modifications are needed to optimize their pharmacokinetic properties for clinical applications. nih.govnii.ac.jp
The development of fluorescent probes for amyloid detection is an active area of research, with various molecular scaffolds being explored. nih.gov The ability of these probes to specifically bind to amyloid aggregates and produce a detectable signal, such as a change in fluorescence, is fundamental to their utility in both research and clinical settings. nih.gov
The following table summarizes the findings on diphenyl-oxadiazole derivatives as amyloid plaque probes:
| Derivative Class | Target | Key Findings |
| Radioiodinated 2,5-diphenyl-1,3,4-oxadiazole (1,3,4-DPOD) | β-amyloid plaques | Showed affinity for Aβ42 aggregates (Ki = 20-349 nM), good brain penetration, and faster washout compared to 1,2,4-DPOD isomers. nii.ac.jp |
| 3,5-diphenyl-1,2,4-oxadiazole (DPOD) derivatives | β-amyloid plaques | Demonstrated excellent affinity for Aβ aggregates (Ki = 4-47 nM) and sufficient brain uptake, but with slow clearance. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic methods for preparing 3,5-Diphenyl-1,3,4-oxadiazol-2(3H)-one?
- Methodological Answer : The compound is synthesized via cyclization reactions of acylhydrazides with isothiocyanates under aerobic oxidation conditions. Key steps include refluxing reactants in glacial acetic acid with catalytic HCl, followed by purification using column chromatography (petroleum ether/ethyl acetate, 4:1) and recrystallization. Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of chalcone to hydrazine derivatives) and reaction times (5–8 hours) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons appear at δ 7.53–7.43 ppm, while carbons adjacent to the oxadiazole ring resonate at δ 144–152 ppm .
- HRMS : Confirm molecular weight with m/z values (e.g., 391.0324 for C20H14BrN3O) .
- TLC : Monitor purity using petroleum ether/ethyl acetate (4:1) with iodine vapor visualization .
Advanced Research Questions
Q. How can molecular docking simulations predict the binding interactions of this compound with biological targets?
- Methodological Answer : Use the Lamarckian Genetic Algorithm (LGA) in AutoDock 3.0 for docking. Key parameters:
- Population size: 150
- Generations: 27,000
- Energy evaluations: 2.5×10⁶
- Scoring: Empirical free energy function (calibrated to ±2.18 kcal/mol error). Validate using RMSD thresholds (<2.0 Å) against co-crystallized ligands .
Q. What methodologies are employed to analyze the thermal degradation behavior of this compound?
- Methodological Answer :
- TGA : Perform in air/nitrogen (heating rate: 10°C/min) to identify degradation steps (e.g., major decomposition at 550°C in air) .
- Pyrolysis-GC/MS : Analyze degradation products (e.g., CO2, benzene, aniline) at 800–1000°C using electron ionization (EI) and NIST library matching .
Q. How to assess the biological activity of this compound in vitro?
- Methodological Answer :
- MTT Assay : Test cytotoxicity at 10–100 μM concentrations (24–48h incubation) using IC50 calculations .
- Antioxidant/Oxidative Stress Assays : Measure Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) levels, comparing to ascorbic acid controls .
- LDH Release : Quantify membrane integrity post-treatment using spectrophotometric detection (absorbance at 490 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
